molecular formula C8H17NO B3364147 3-(Tert-butoxy)pyrrolidine CAS No. 1104643-25-5

3-(Tert-butoxy)pyrrolidine

Cat. No.: B3364147
CAS No.: 1104643-25-5
M. Wt: 143.23 g/mol
InChI Key: KUXRXZFYHVZKAN-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a tert-butoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of trifluoroacetic acid as a catalyst, which facilitates the formation of the tert-butoxy group on the pyrrolidine ring. The reaction is carried out at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the pyrrolidine ring, resulting in a more sustainable and efficient production process .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

3-(Tert-butoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)pyrrolidine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Molecular docking studies have shown that the compound can interact with proteins involved in various biological pathways, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxy)pyrrolidine: Similar structure but with a hydroxyl group instead of a tert-butoxy group.

    3-(Methoxy)pyrrolidine: Contains a methoxy group at the third position.

    3-(Ethoxy)pyrrolidine: Contains an ethoxy group at the third position.

Uniqueness

3-(Tert-butoxy)pyrrolidine is unique due to the presence of the bulky tert-butoxy group, which can significantly influence its chemical reactivity and biological interactions. This bulkiness can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXRXZFYHVZKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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